molecular formula C5H10S2 B6149506 3-(methylsulfanyl)cyclobutane-1-thiol CAS No. 2164542-82-7

3-(methylsulfanyl)cyclobutane-1-thiol

Cat. No.: B6149506
CAS No.: 2164542-82-7
M. Wt: 134.3
InChI Key:
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Description

3-(methylsulfanyl)cyclobutane-1-thiol is an organosulfur compound with the molecular formula C5H10S2 It is characterized by a cyclobutane ring substituted with a thiol group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors. For instance, the reaction of cyclobutene with methylthiol in the presence of a catalyst can yield the desired product. Another method involves the thiolation of 3-(methylsulfanyl)cyclobutanone using thiolating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)cyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(methylsulfanyl)cyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)cyclobutane-1-thiol involves its interaction with molecular targets through its thiol and methylsulfanyl groups. These functional groups can participate in nucleophilic addition and substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the strain in the cyclobutane ring, which can facilitate certain chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanethiol: Similar structure but lacks the methylsulfanyl group.

    3-(methylsulfanyl)propan-1-ol: Contains a similar methylsulfanyl group but has a different backbone.

    3-(methylsulfanyl)propanal: Another compound with a methylsulfanyl group but different functional groups.

Uniqueness

3-(methylsulfanyl)cyclobutane-1-thiol is unique due to the combination of its cyclobutane ring and the presence of both thiol and methylsulfanyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2164542-82-7

Molecular Formula

C5H10S2

Molecular Weight

134.3

Purity

95

Origin of Product

United States

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